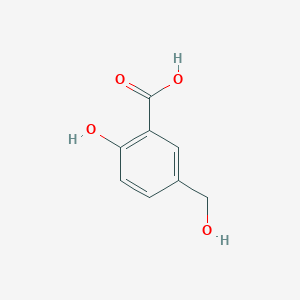

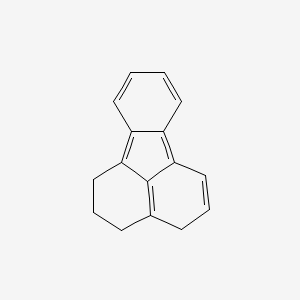

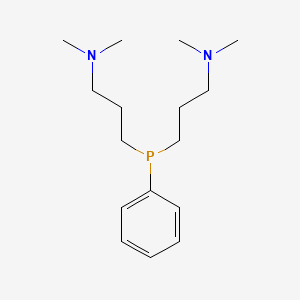

![molecular formula C20H15NO B1612233 3-[3-(ベンジルオキシ)フェニル]ベンゾニトリル CAS No. 893736-89-5](/img/structure/B1612233.png)

3-[3-(ベンジルオキシ)フェニル]ベンゾニトリル

概要

説明

3-[3-(Benzyloxy)phenyl]benzonitrile is a chemical compound with the CAS Number 893736-89-5 and a linear formula of C20H15NO . It has a molecular weight of 285.35 .

Molecular Structure Analysis

The InChI code for 3-[3-(Benzyloxy)phenyl]benzonitrile is 1S/C20H15NO/c21-14-17-8-4-9-18(12-17)19-10-5-11-20(13-19)22-15-16-6-2-1-3-7-16/h1-13H,15H2 . This code provides a standard way to encode the molecular structure using text strings and can be used to generate a 3D structure for further analysis.Physical And Chemical Properties Analysis

3-[3-(Benzyloxy)phenyl]benzonitrile has a molecular weight of 285.35 . Other physical and chemical properties such as density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, freely rotating bonds, polar surface area, polarizability, surface tension, and molar volume are not specified in the search results.科学的研究の応用

高度なコーティング材料の合成

3-[3-(ベンジルオキシ)フェニル]ベンゾニトリル: は、高度なコーティングの製造に使用される化合物であるベンゾグアナミンの合成における前駆体です 。これらのコーティングは、耐熱性と耐溶剤性に優れているため、自動車や産業用機器など、高性能な用途に適しています。

有機合成中間体

この化合物は、特にさまざまな医薬品や有機材料に多く見られるビフェニル構造の形成において、有機合成の中間体として役立ちます 。そのベンジルオキシ基とニトリル基は、さらなる化学変換が可能な汎用性の高い官能基です。

触媒とグリーンケミストリー

この化合物は、特にグリーンケミストリーの実践において、触媒として潜在的な用途があります。 その構造は、より効率的で環境に優しい化学反応を促進する新規触媒の開発に役立つ可能性があります .

作用機序

The mechanism of action of 3-[3-(Benzyloxy)phenyl]benzonitrileenzonitrile is not well understood. However, it is believed that it acts as an inhibitor of certain enzymes, such as cytochrome P450 enzymes. It is also believed to interact with other molecules, such as hormones and neurotransmitters, and to affect their activity.

Biochemical and Physiological Effects

The biochemical and physiological effects of 3-[3-(Benzyloxy)phenyl]benzonitrileenzonitrile are not well understood. However, it has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, and to interact with other molecules, such as hormones and neurotransmitters. It has also been shown to have anti-inflammatory and antioxidant properties, and to have some potential as an anticancer agent.

実験室実験の利点と制限

The advantages of using 3-[3-(Benzyloxy)phenyl]benzonitrileenzonitrile in lab experiments include its high solubility in organic solvents and its ability to be synthesized in a single step. It also has a wide range of scientific research applications, and is relatively inexpensive to produce. The main limitation for using 3-[3-(Benzyloxy)phenyl]benzonitrileenzonitrile in lab experiments is the lack of information about its mechanism of action and its biochemical and physiological effects.

将来の方向性

The potential future directions for 3-[3-(Benzyloxy)phenyl]benzonitrileenzonitrile include further research into its mechanism of action and its biochemical and physiological effects. It could also be used in the development of new drugs and treatments, as well as in the study of the structure and function of proteins and other biological molecules. Additionally, it could be used in the synthesis of other organic compounds and pharmaceuticals.

Safety and Hazards

特性

IUPAC Name |

3-(3-phenylmethoxyphenyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15NO/c21-14-17-8-4-9-18(12-17)19-10-5-11-20(13-19)22-15-16-6-2-1-3-7-16/h1-13H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEAPVLJQBVTFMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC=CC(=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90602456 | |

| Record name | 3'-(Benzyloxy)[1,1'-biphenyl]-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90602456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

893736-89-5 | |

| Record name | 3'-(Benzyloxy)[1,1'-biphenyl]-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90602456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(2,2,2-Trifluoroethoxy)phenyl]acetic acid](/img/structure/B1612154.png)

![Ethyl 7-oxo-4,7-dihydro-1H-pyrazolo[4,3-b]pyridine-6-carboxylate](/img/structure/B1612156.png)

![2-[(2,3-Dihydroxypropyl)amino]ethane-1-sulfonic acid](/img/structure/B1612169.png)